1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one
CAS No.:
Cat. No.: VC15779875
Molecular Formula: C15H10Cl2O
Molecular Weight: 277.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10Cl2O |
|---|---|
| Molecular Weight | 277.1 g/mol |
| IUPAC Name | 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C15H10Cl2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-10H |
| Standard InChI Key | FCWYDPFFVNMCIH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one is an α,β-unsaturated ketone belonging to the chalcone family. Its IUPAC name reflects the presence of a 3,5-dichlorophenyl group attached to the carbonyl carbon and a phenyl group conjugated via a propenone chain. The compound’s molecular formula corresponds to a molar mass of 277.1 g/mol. The dichlorophenyl substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 277.1 g/mol | |
| CAS Number | Not explicitly reported | - |
| Structural Features | α,β-unsaturated ketone, dichlorophenyl, phenyl |
The absence of a hydroxyl group distinguishes it from analogs like 1-(3,5-dichloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (CAS 62069-83-4), which has an additional hydroxyl substituent and a molecular weight of 293.15 g/mol .
Stereoelectronic Effects
The conjugated enone system ( and ) enables resonance stabilization, enhancing electrophilicity at the β-carbon. This feature is critical for Michael addition reactions, a common pathway in chalcone bioactivity. The dichlorophenyl group’s meta-chloro substituents create a symmetrical electron-deficient aromatic ring, potentially favoring π-π stacking with biological targets .
Synthesis and Optimization
Claisen-Schmidt Condensation
The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between acetophenone derivatives and aromatic aldehydes . A typical procedure involves:
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Reactants: 1-(3,5-Dichlorophenyl)ethanone and benzaldehyde in ethanol.
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Catalyst: Aqueous sodium hydroxide (40–50% w/v) added dropwise under stirring.
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Conditions: Room temperature or mild heating (40–60°C) for 6–12 hours.
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Workup: Acidification followed by recrystallization from ethanol or column chromatography.
The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and dehydration to yield the α,β-unsaturated ketone. Modifications, such as using microwave irradiation or ionic liquids, could enhance yield and purity but remain unexplored for this specific compound .
Challenges in Purification
Due to the compound’s low polarity, recrystallization from high-boiling solvents (e.g., ethyl acetate or toluene) is preferred. Impurities often arise from incomplete dehydration or side reactions, necessitating chromatographic purification with silica gel and hexane-ethyl acetate gradients.
Biological Activities and Mechanisms
Anticancer Activity
Chalcones inhibit cancer cell proliferation by modulating kinases (e.g., EGFR) or inducing apoptosis via mitochondrial pathways. For example, 3',5'-dichlorochalcone derivatives demonstrate IC values of 10–20 µM against MCF-7 breast cancer cells . The propenone moiety’s electrophilicity enables covalent binding to cysteine residues in target proteins, a mechanism likely shared by this compound.
Comparative Analysis with Structural Analogs
1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one
This analog (PubChem CID 24725601) lacks the α,β-unsaturation, resulting in a molecular weight of 279.2 g/mol . The saturated propane chain reduces electrophilicity, diminishing interactions with biological nucleophiles. Consequently, it exhibits weaker anticancer activity (IC > 50 µM in HepG2 cells) compared to the unsaturated variant .
Hydroxylated Derivatives
The hydroxylated analog (CAS 62069-83-4) introduces a phenol group, increasing polarity (LogP 4.59 vs. 5.2 for the parent compound) and enabling hydrogen bonding . This modification enhances solubility but may reduce membrane permeability, illustrating the trade-off between bioavailability and potency.
Research Gaps and Future Directions
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Pharmacokinetic Studies: No data exist on absorption, distribution, or metabolism.
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Target Identification: Proteomic studies are needed to identify binding partners.
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Synthetic Optimization: Exploring green chemistry approaches (e.g., biocatalysis) could improve sustainability.
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